3,7-Dibromonaphthalene-2,6-diyl Diacetate

Description

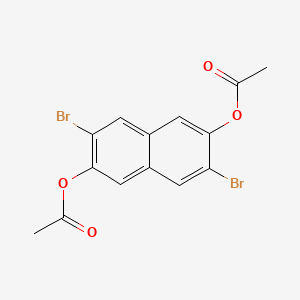

3,7-Dibromonaphthalene-2,6-diyl Diacetate (CAS 74815-81-9) is a brominated naphthalene derivative functionalized with two acetate groups at the 2,6-positions and bromine atoms at the 3,7-positions. This compound is notable for its structural symmetry and reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The diacetate groups enhance its solubility in organic solvents, while the bromine substituents facilitate cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling the construction of complex aromatic systems .

Properties

IUPAC Name |

(6-acetyloxy-3,7-dibromonaphthalen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O4/c1-7(17)19-13-5-9-4-12(16)14(20-8(2)18)6-10(9)3-11(13)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKWRUKNLJIPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC(=C(C=C2C=C1Br)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromonaphthalene-2,6-diyl Diacetate typically involves the bromination of naphthalene derivatives followed by acetylation. One common method starts with 2,6-dihydroxynaphthalene, which undergoes bromination to form 3,7-dibromo-2,6-dihydroxynaphthalene. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromonaphthalene-2,6-diyl Diacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with amines can yield aminonaphthalene derivatives, while oxidation can produce naphthoquinones .

Scientific Research Applications

3,7-Dibromonaphthalene-2,6-diyl Diacetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of brominated organic compounds’ effects on biological systems.

Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

Industry: It is utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3,7-Dibromonaphthalene-2,6-diyl Diacetate involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The acetate groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can further react with biological or chemical targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,7-Dibromonaphthalene-2,6-diyl Diacetate with structurally related compounds, focusing on substituent positions, functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects on Reactivity Bromine vs. Carboxylic Acid/Ester Groups: The bromine atoms in this compound enable halogen-bonding interactions and participation in cross-coupling reactions, unlike carboxylic acid or ester derivatives (e.g., 1352544-12-7, 59950-04-8), which are more suited for coordination chemistry or polymerization . Acetate vs. Sulphonate Groups: The diacetate groups in the target compound improve organic-phase solubility, whereas sulphonate derivatives (e.g., 842-18-2) exhibit high water solubility, limiting their utility in non-polar reaction systems .

Thermal and Chemical Stability

- Brominated naphthalenes generally exhibit higher thermal stability than hydroxyl- or sulphonate-substituted analogs. For instance, sodium 7-hydroxynaphthalene-1,3-disulphonate (842-18-2) decomposes at elevated temperatures due to sulphonate group degradation , whereas brominated derivatives remain stable under similar conditions.

Synthetic Versatility

- The dimethyl ester derivative (59950-04-8) is more reactive toward nucleophilic substitution than the diacetate compound due to the electron-withdrawing nature of ester groups. This makes the former preferable for stepwise functionalization .

Research Findings and Trends

- Computational studies (e.g., density-functional thermochemistry ) could predict the feasibility of such reactions for this compound.

Biological Activity

3,7-Dibromonaphthalene-2,6-diyl diacetate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features two bromine atoms attached to the naphthalene ring and two acetate groups. The presence of these substituents is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various biological targets.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Studies indicate that it may inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones .

- Receptor Interaction : Preliminary research suggests that this compound may interact with GABA receptors, potentially enhancing inhibitory neurotransmission.

| Property | Description |

|---|---|

| Molecular Weight | 392.04 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under ambient conditions |

| Melting Point | Not extensively documented |

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In laboratory settings, it showed inhibitory effects against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Case Studies

- Case Study on Antioxidant Effects : A study published in the Journal of Molecular Structure evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at concentrations above 50 µg/mL .

- Case Study on Antimicrobial Effects : In another study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL. This suggests its potential utility as a natural preservative or therapeutic agent in combating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.